Ehmt2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

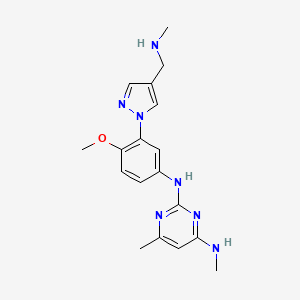

2-N-[4-methoxy-3-[4-(methylaminomethyl)pyrazol-1-yl]phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O/c1-12-7-17(20-3)24-18(22-12)23-14-5-6-16(26-4)15(8-14)25-11-13(9-19-2)10-21-25/h5-8,10-11,19H,9H2,1-4H3,(H2,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSJHTKOFPOYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)N3C=C(C=N3)CNC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ehmt2-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Ehmt2-IN-1, a potent inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a. This document provides a comprehensive overview of its molecular interactions, cellular effects, and the experimental methodologies used for its characterization, tailored for an audience in biomedical research and drug development.

Introduction to EHMT2 (G9a)

EHMT2 is a crucial enzyme in epigenetic regulation, primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1] These methylation marks are canonical signals for transcriptional repression, leading to the silencing of gene expression.[1] EHMT2 often forms a heterodimer with the related methyltransferase EHMT1 (also known as GLP) to carry out its function.[2][3] The EHMT1/2 complex is recruited to specific genomic loci by various transcription factors and corepressors.[4][5] Dysregulation of EHMT2 activity is implicated in numerous diseases, including cancer, making it a compelling target for therapeutic intervention.[1][6]

Mechanism of Action of this compound

This compound is a potent inhibitor of EHMT2. Its primary mechanism of action is the competitive inhibition of the EHMT2 enzyme, preventing it from methylating its histone and non-histone substrates.

Molecular Interaction

While the precise binding mode of this compound is not publicly detailed, potent and selective EHMT2 inhibitors like UNC0638 and A-366 have been shown to be peptide-competitive.[7][8] This means they occupy the binding pocket for the histone H3 substrate peptide, thereby preventing the enzyme from accessing its target for methylation. This is a common mechanism for small molecule inhibitors of histone methyltransferases.

Cellular Consequences of EHMT2 Inhibition

By inhibiting EHMT2, this compound leads to a global reduction in H3K9me2 levels. This epigenetic mark is associated with heterochromatin formation and gene silencing. Consequently, the inhibition of EHMT2 can lead to the reactivation of silenced genes, including tumor suppressor genes. The cellular outcomes of EHMT2 inhibition are context-dependent and can include:

-

Reactivation of Gene Expression: By preventing the deposition of repressive H3K9me2 marks, this compound can lead to a more open chromatin state and the transcription of previously silenced genes.

-

Induction of Apoptosis: In cancer cells, the reactivation of tumor suppressor genes or the disruption of critical cellular pathways can trigger programmed cell death.

-

Cell Cycle Arrest: Inhibition of EHMT2 can interfere with the proper progression of the cell cycle.

-

Cellular Differentiation: In some contexts, EHMT2 inhibition can promote cellular differentiation.[8]

Quantitative Data

The potency of this compound has been characterized in various assays. The following table summarizes the available quantitative data.

| Parameter | Target | Value (nM) | Assay Type |

| IC50 | EHMT1 (peptide) | < 100 | Biochemical Assay |

| IC50 | EHMT2 (peptide) | < 100 | Biochemical Assay |

| IC50 | Cellular EHMT2 | < 100 | Cellular Assay |

Table 1: Quantitative inhibitory activity of this compound.[9]

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to characterize potent and selective EHMT2 inhibitors. While specific protocols for this compound are not publicly available, these methods are standard in the field.

In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of EHMT2 and its inhibition by a compound.

Principle: Recombinant EHMT2 is incubated with a histone H3 peptide substrate and a methyl donor (S-adenosylmethionine, SAM), often radiolabeled ([³H]-SAM). The transfer of the radiolabeled methyl group to the peptide is quantified as a measure of enzyme activity.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human EHMT2 protein, a biotinylated histone H3 (1-21) peptide substrate, and varying concentrations of the inhibitor (e.g., this compound) in HMT assay buffer.

-

Initiation: Start the reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Termination: Stop the reaction by adding an excess of cold SAM or by spotting the reaction mixture onto phosphocellulose filter paper.

-

Quantification: Wash the filter paper to remove unincorporated [³H]-SAM. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K9me2 Level Assessment (In-Cell Western)

This assay quantifies the levels of H3K9me2 within cells following treatment with an inhibitor.

Principle: Cells are treated with the inhibitor, fixed, and then permeabilized. Specific primary antibodies are used to detect H3K9me2 and a loading control (e.g., total histone H3). Fluorescently labeled secondary antibodies allow for the quantification of the target proteins.

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the EHMT2 inhibitor for 48-72 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

-

Antibody Incubation: Incubate the cells with primary antibodies against H3K9me2 and a normalization control (e.g., total Histone H3 or a DNA dye like DRAQ5).

-

Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

-

Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The fluorescence intensity of H3K9me2 is normalized to the loading control.

-

Data Analysis: Determine the cellular EC50 value for the reduction of H3K9me2.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the inhibition of EHMT2 leads to a reduction of H3K9me2 at specific gene promoters.

Principle: Chromatin is cross-linked, sheared, and then immunoprecipitated with an antibody specific for H3K9me2. The associated DNA is then purified and quantified by qPCR to determine the enrichment of H3K9me2 at specific genomic loci.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K9me2 overnight.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

qPCR Analysis: Use quantitative PCR with primers specific to the promoter regions of known EHMT2 target genes to quantify the amount of immunoprecipitated DNA. A decrease in the signal in inhibitor-treated cells compared to control cells indicates a reduction in H3K9me2 at that locus.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of EHMT2 and a typical experimental workflow for characterizing an EHMT2 inhibitor.

Caption: EHMT2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing an EHMT2 inhibitor.

Conclusion

This compound is a potent inhibitor of the histone methyltransferase EHMT2. Its mechanism of action involves the direct inhibition of the enzyme's catalytic activity, leading to a reduction in H3K9me2 levels and the reactivation of gene expression. This guide provides a foundational understanding of its mechanism and the experimental approaches used for its characterization, serving as a valuable resource for researchers in the field of epigenetics and drug discovery. The provided protocols and workflows offer a roadmap for the preclinical evaluation of this and similar epigenetic modulators.

References

- 1. EHMT2 - Wikipedia [en.wikipedia.org]

- 2. Histone methyltransferases EHMT1 and EHMT2 (GLP/G9A) maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 4. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | EHMT1:EHMT2 complex binds E2F6.com-1 core [reactome.org]

- 6. The novel prognostic marker, EHMT2, is involved in cell proliferation via HSPD1 regulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Biological Function of EHMT2/G9a in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is a pivotal epigenetic regulator frequently overexpressed in a multitude of human cancers. As the primary enzyme responsible for mono- and di-methylation of histone H3 on lysine 9 (H3K9me1/me2), G9a establishes a repressive chromatin state, leading to the silencing of tumor suppressor genes. This activity profoundly impacts cancer cell biology, driving proliferation, enhancing survival under stress conditions like hypoxia, promoting invasion and metastasis, and modulating the tumor microenvironment. The dysregulation of G9a is linked to aggressive phenotypes and poor prognosis, positioning it as a compelling therapeutic target. This guide provides a comprehensive overview of G9a's function in oncology, details key experimental methodologies for its study, presents quantitative data on its inhibition, and visualizes its core mechanisms and pathways.

Core Function: G9a as an Epigenetic Silencer

G9a is a SET domain-containing protein that primarily functions as a histone methyltransferase. Its main catalytic activity is the addition of one or two methyl groups to histone H3 at lysine 9 (H3K9), converting H3K9 to H3K9me1 and H3K9me2.[1][2][3] These methylation marks are hallmarks of transcriptionally repressed chromatin.

The process of G9a-mediated gene silencing is a multi-step mechanism:

-

Methylation: G9a, often in a complex with G9a-like protein (GLP), catalyzes the methylation of H3K9.[2]

-

Recruitment of Effector Proteins: The newly created H3K9me2 mark serves as a binding site for reader proteins, most notably Heterochromatin Protein 1 (HP1).[2][4]

-

Chromatin Compaction: HP1 recruitment promotes chromatin condensation, making the DNA inaccessible to the transcriptional machinery.[2]

-

Recruitment of Other Repressors: The G9a/HP1 complex can further recruit other repressive enzymes, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), to solidify the silenced state of the gene.[4][5]

This fundamental mechanism allows G9a to control the expression of a wide array of genes involved in development and cellular identity. In cancer, this process is hijacked to silence genes that would normally restrict tumor growth.[2][5]

The Multifaceted Role of G9a in Cancer Pathobiology

G9a's dysregulation contributes to nearly every hallmark of cancer, from uncontrolled proliferation to metastasis.

Promotion of Proliferation and Survival

G9a is essential for the rapid proliferation of cancer cells. It achieves this by repressing cell cycle inhibitors and genes that induce senescence.[1][6] For instance, knockdown of G9a in colorectal cancer cells leads to a drastic reduction in cell growth and the induction of cellular senescence, associated with an upregulation of the senescence inducer p21.[6]

Furthermore, G9a plays a critical role in cancer cell survival under stressful conditions. In the hypoxic microenvironment common in solid tumors, G9a is upregulated and acts as a key mediator of the hypoxia response, silencing specific genes to promote cancer cell survival and tumorigenesis.[2][7]

Driving Invasion and Metastasis

Metastasis is the primary cause of cancer-related mortality. G9a is a significant driver of this process.[5][7]

-

Epithelial-Mesenchymal Transition (EMT): G9a promotes EMT, a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. It often does this in concert with transcription factors like Snail.[4]

-

Silencing of Adhesion Molecules: A key mechanism by which G9a promotes metastasis is by silencing cell adhesion molecules that anchor cells in place. A well-documented target is the Epithelial Cell Adhesion Molecule (Ep-CAM). By methylating the Ep-CAM promoter, G9a represses its expression, which in turn enhances the migratory and invasive capabilities of lung cancer cells.[5][7]

Modulation of Key Signaling Pathways

G9a does not act in isolation; it integrates with and modulates critical cancer-related signaling pathways.

-

NF-κB Pathway: In non-small cell lung cancer (NSCLC), G9a can promote invasion and metastasis by enhancing Focal Adhesion Kinase (FAK) activation through the NF-κB signaling pathway.[8][9] Targeting G9a suppresses NF-κB transcriptional activity by stabilizing its inhibitor, IκBα.[8][9]

-

Wnt/β-catenin Pathway: G9a has been shown to modulate the Wnt/β-catenin pathway, which is crucial for cancer stem cell-like features and tumor progression.[2]

-

mTOR Pathway: In gastric cancer, G9a knockdown can decrease H3K9 methylation at the mTOR promoter, leading to inhibited tumor growth.[2][4]

Regulation of Apoptosis and Autophagy

The inhibition of G9a is a potent trigger for programmed cell death. Selective inhibition of G9a can induce both apoptosis (Type I programmed cell death) and autophagy (Type II).[1] In some contexts, G9a inhibition leads to the re-expression of pro-apoptotic genes.[10] In other cases, G9a inhibition can trigger autophagy by epigenetically regulating the expression of key autophagy-related genes like Beclin-1.[11] Combined inhibition of G9a and EZH2 has been shown to synergistically induce apoptosis via the IL24-ER stress axis.[12]

Influence on the Tumor Microenvironment

G9a's influence extends beyond the cancer cell itself to the surrounding tumor microenvironment (TME).

-

Cancer-Associated Fibroblasts (CAFs): G9a is a key regulator of CAF activation. Inhibition of EHMT2 can reprogram pro-invasive CAFs to a less proliferative and invasive state, thereby reducing their tumor-promoting effects.[13]

-

Immune Evasion: G9a contributes to an immunosuppressive TME. It can mediate the repression of immune-related genes and pathways, helping tumors evade immune surveillance.[14] Dual blockade of G9a and EZH2 can help reprogram the immune TME, potentially turning "cold" tumors "hot" and making them more susceptible to immunotherapy.[14]

Quantitative Data on G9a Inhibition

Several small molecule inhibitors have been developed to target the catalytic activity of G9a. These compounds have been instrumental in preclinical studies to validate G9a as a therapeutic target.

| Inhibitor | Target(s) | Cancer Type | IC50 / Activity | Reference |

| BIX-01294 | G9a/GLP | Various | Reduces H3K9me2. Induces autophagy and cell cycle arrest in gastric cancer. | [1][2][4] |

| UNC0638 | G9a/GLP | Breast Cancer, NSCLC | Reduces growth and metastasis in breast cancer models. | [8] |

| UNC0642 | G9a/GLP | Melanoma | Induces melanoma cell death via the target gene LC3B. | [15] |

| CM-272 | G9a/DNMT1 | Bladder Cancer | Induces apoptosis and immunogenic cell death. | [14] |

| HKMTi-1-005 | G9a/EZH2 | Various | Dual inhibitor that reduces both H3K9me2 and H3K27me3 marks. | [15] |

Key Experimental Methodologies

Studying the function of G9a requires a range of molecular and cellular biology techniques.

G9a Histone Methyltransferase (HMT) Activity Assay

This assay measures the enzymatic activity of G9a, which is crucial for screening potential inhibitors.

-

Principle: The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3-derived peptide substrate.

-

General Protocol (Chemiluminescent/AlphaLISA):

-

Immobilization: A 96- or 384-well plate is pre-coated with a biotinylated histone H3 (1-21) peptide substrate.[16][17]

-

Enzymatic Reaction: Recombinant G9a enzyme is added to the wells along with SAM and the test compound (inhibitor). The plate is incubated to allow the methylation reaction to proceed.[16]

-

Detection: A primary antibody specific for di-methylated H3K9 (H3K9me2) is added, followed by a secondary antibody conjugated to an enzyme (like HRP for chemiluminescence) or a detection bead (for AlphaLISA).[16][17]

-

Signal Readout: A substrate is added to generate a chemiluminescent signal, or the plate is read on a suitable reader for the AlphaLISA signal. The signal intensity is inversely proportional to the inhibitory activity of the test compound.[16]

-

G9a Knockdown by RNA Interference

This technique reduces the expression of G9a in cells to study the functional consequences.

-

Principle: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) complementary to the EHMT2 mRNA are introduced into cancer cells, leading to the degradation of the target mRNA and a reduction in G9a protein levels.

-

Workflow:

-

Reagent Preparation: Design and synthesize siRNAs targeting EHMT2 or clone shRNA sequences into a viral vector (e.g., lentivirus) for stable knockdown.

-

Transfection/Transduction: Introduce the siRNA (transient knockdown) or shRNA-containing virus (stable knockdown) into the target cancer cell line (e.g., MCF7, H1299).[5][18][19]

-

Validation: After 48-72 hours (for siRNA) or selection (for shRNA), harvest cells. Confirm G9a knockdown via:

-

Functional Assays: Use the knockdown cells in proliferation, migration, invasion, or apoptosis assays to assess the phenotypic effects.[5][18]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if G9a directly binds to the promoter regions of specific target genes.

-

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (G9a) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified.

-

General Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an anti-G9a antibody overnight. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Degrade proteins with proteinase K.

-

DNA Purification: Purify the precipitated DNA fragments.

-

Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) with primers specific to a suspected target gene promoter (e.g., the Ep-CAM promoter) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[4]

-

Conclusion and Future Directions

EHMT2/G9a is a master epigenetic regulator whose aberrant activity is a central node in the progression of many cancers. Its roles in silencing tumor suppressors, driving metastasis, and shaping the tumor microenvironment are well-established. The development of specific inhibitors has validated G9a as a promising therapeutic target, with potential applications as a monotherapy or in combination with chemotherapy, immunotherapy, or other epigenetic drugs like EZH2 inhibitors.

Future research should focus on:

-

Developing more potent and selective G9a inhibitors with favorable pharmacokinetic profiles for clinical trials.

-

Identifying biomarkers to predict which patient populations will respond best to G9a-targeted therapies.

-

Further elucidating the non-histone substrates of G9a in cancer and their functional relevance.

-

Exploring the complex interplay between G9a and the tumor immune microenvironment to design rational combination immunotherapies.

Targeting the epigenetic machinery controlled by G9a offers a powerful strategy to reprogram cancer cells, reverse malignant phenotypes, and ultimately improve patient outcomes.

References

- 1. Targeting EHMT2/ G9a for cancer therapy: Progress and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Down-regulation of G9a triggers DNA damage response and inhibits colorectal cancer cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]

- 8. G9a promotes invasion and metastasis of non-small cell lung cancer through enhancing focal adhesion kinase activation via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. oncotarget.com [oncotarget.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. biorxiv.org [biorxiv.org]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. resources.revvity.com [resources.revvity.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. G9a Knockdown Suppresses Cancer Aggressiveness by Facilitating Smad Protein Phosphorylation through Increasing BMP5 Expression in Luminal A Type Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Ehmt2-IN-1: A Technical Guide for a Potent Epigenetic Probe

Disclaimer: Ehmt2-IN-1 is a chemical probe for the histone methyltransferases EHMT1 and EHMT2. Currently, detailed characterization and biological studies of this specific compound are limited in peer-reviewed literature. The information presented here is based on available vendor data and generalized knowledge from studies of other well-characterized EHMT2 inhibitors. Researchers are advised to independently validate the activity and selectivity of this compound in their specific experimental systems.

Introduction to EHMT2 as an Epigenetic Target

Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a key enzyme in the regulation of gene expression.[1] EHMT2, often in a complex with its homolog EHMT1 (also known as GLP), catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1] These methylation marks are generally associated with transcriptional repression and the establishment of heterochromatin.[1]

The dysregulation of EHMT2 activity has been implicated in various diseases, particularly cancer, where its overexpression can lead to the silencing of tumor suppressor genes.[2] Consequently, the development of potent and selective inhibitors of EHMT2 is of significant interest for both basic research and therapeutic applications. Chemical probes are invaluable tools for dissecting the biological functions of enzymes like EHMT2 and for validating them as drug targets.

This compound: A Potent Chemical Probe

This compound is a potent inhibitor of EHMT1 and EHMT2.[3][4] It serves as a chemical probe to investigate the biological roles of these methyltransferases.

Quantitative Data

The available biochemical and cellular potency data for this compound is summarized below. For context, a comparison with other commonly used EHMT2 inhibitors is also provided.

Table 1: Potency of this compound [3][4][5][6]

| Target | Assay Type | IC50 (nM) |

| EHMT1 | Peptide Substrate | < 100 |

| EHMT2 | Peptide Substrate | < 100 |

| EHMT2 | Cellular H3K9me2 | < 100 |

Table 2: Comparative Potency of Selected EHMT2 Inhibitors

| Inhibitor | EHMT2 (G9a) IC50 (nM) | EHMT1 (GLP) IC50 (nM) | Cellular H3K9me2 IC50 (nM) | References |

| BIX-01294 | 1700 | 900 | ~500 | [7][8] |

| UNC0638 | 15 | 19 | 81 | [9][10][11][12] |

| UNC0642 | < 2.5 | < 2.5 | Varies by cell line (e.g., 9.85 µM in T24 cells) | [13][14][15][16] |

| A-366 | 3.3 | 38 | ~300 | [17][18][19][20][21] |

Experimental Protocols

The following are generalized protocols for key experiments to characterize the effects of an EHMT2 inhibitor like this compound. These should be optimized for the specific cell lines and experimental conditions used.

General Experimental Workflow

The following diagram outlines a typical workflow for characterizing an EHMT2 inhibitor.

Caption: A general workflow for the characterization of an EHMT2 inhibitor.

Cell-Based H3K9me2 Western Blotting

This protocol is to determine the cellular potency of an EHMT2 inhibitor by measuring the reduction in global H3K9me2 levels.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me2, anti-Total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with a concentration range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for 24-72 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-H3K9me2 and anti-Total H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot and perform densitometry analysis to quantify the H3K9me2/Total H3 ratio.

Chromatin Immunoprecipitation (ChIP-qPCR)

This protocol is to determine if EHMT2 inhibition by this compound leads to a reduction of the H3K9me2 mark at the promoter of a known EHMT2 target gene.

Materials:

-

Cell line of interest

-

This compound and DMSO

-

Formaldehyde (for crosslinking)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Anti-H3K9me2 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for a target gene promoter and a negative control region

-

qPCR master mix

Procedure:

-

Treat cells with this compound or DMSO for 24-72 hours.

-

Crosslink proteins to DNA by adding formaldehyde directly to the media, followed by quenching with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-H3K9me2 antibody or an IgG control.

-

Add Protein A/G beads to pull down the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by heating at 65°C and treat with RNase A and Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR using primers for the promoter of a known EHMT2 target gene and a negative control region.

-

Analyze the data as a percentage of input.

Cell Viability/Proliferation Assay

This protocol is to assess the effect of this compound on cell growth.

Materials:

-

Cell line of interest

-

96-well plates

-

This compound and DMSO

-

Cell viability reagent (e.g., MTS or CellTiter-Glo)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound and a DMSO control.

-

Incubate for a desired time period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Normalize the data to the DMSO control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways Modulated by EHMT2 Inhibition

Inhibition of EHMT2 has been shown to affect several key cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.[2][22][23][24][25][26][27] While these pathways have been elucidated using other EHMT2 inhibitors, it is anticipated that this compound would have similar effects.

Regulation of the Cell Cycle

EHMT2 plays a role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, often at the G1 phase.[22][26] This can be mediated through the derepression of cyclin-dependent kinase inhibitors (CDKIs) like p21.[22] EHMT2 can also directly interact with and regulate the activity of key cell cycle proteins.[28]

References

- 1. EHMT2 - Wikipedia [en.wikipedia.org]

- 2. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Histone Methyltransferase | Inhibitors | MedChemExpress [medchemexpress.eu]

- 7. selleckchem.com [selleckchem.com]

- 8. BIX 01294 | Lysine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. UNC0638 | Influenza Virus | Histone Methyltransferase | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A 366 | G9a/GLP Inhibitor | Tocris Bioscience [tocris.com]

- 20. medkoo.com [medkoo.com]

- 21. caymanchem.com [caymanchem.com]

- 22. The expanding role of the Ehmt2/G9a complex in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 24. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression | Cancer Biology & Medicine [cancerbiomed.org]

- 27. karger.com [karger.com]

- 28. portlandpress.com [portlandpress.com]

understanding the role of GLP EHMT1 in gene silencing

An In-depth Technical Guide on the Role of GLP/EHMT1 in Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euchromatic Histone Lysine Methyltransferase 1 (EHMT1), also known as G9a-like protein (GLP), is a crucial epigenetic regulator belonging to the Suv39h1 family of lysine methyltransferases.[1] Characterized by the presence of a catalytic SET domain, GLP/EHMT1 plays a pivotal role in establishing and maintaining transcriptional repression.[2] It primarily functions as part of a heterodimeric complex with its close paralog, G9a (also known as EHMT2).[3][4] This G9a/GLP complex is the main enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) within euchromatic regions of the genome.[2][4]

The H3K9me2 mark is a hallmark of facultative heterochromatin, leading to a condensed chromatin structure that is generally incompatible with transcription.[3][4] Beyond its foundational role in histone modification, the G9a/GLP complex is implicated in a broader network of repressive activities, including the recruitment of DNA methyltransferases and crosstalk with other silencing pathways like the Polycomb Repressive Complex 2 (PRC2).[5][6] The dysregulation of EHMT1 is associated with various human diseases, including Kleefstra syndrome, a neurodevelopmental disorder, and multiple forms of cancer, making it a significant target for therapeutic intervention.[4][7][8] This guide provides a detailed examination of the molecular mechanisms, experimental validation, and key protein interactions that define the role of GLP/EHMT1 in gene silencing.

Core Mechanisms of GLP/EHMT1-Mediated Gene Silencing

The primary mechanism by which GLP/EHMT1 silences genes is through the enzymatic modification of chromatin and the subsequent recruitment of a cascade of repressive factors. This process is multifaceted, involving histone methylation, the reading of these epigenetic marks, and crosstalk with other silencing systems.

The G9a/GLP Heterodimer: The Functional Unit

Endogenously, GLP and G9a function almost exclusively as a stable heterodimeric complex.[3] This partnership is vital for their enzymatic activity and stability in vivo. Knocking out either protein leads to a dramatic reduction in global H3K9 dimethylation, underscoring their codependence.[2] The complex formation is mediated through their respective SET domains.[9]

Writing and Reading the H3K9 Methyl Mark

The G9a/GLP complex catalyzes the transfer of methyl groups from the donor molecule S-adenosylmethionine (SAM) to the lysine 9 residue of histone H3.[10] This activity is primarily responsible for establishing H3K9me1 and H3K9me2. The process involves two key structural domains:

-

SET Domain: This evolutionarily conserved domain is responsible for the catalytic methyltransferase activity.[2][3]

-

Ankyrin Repeats: Uniquely among many histone methyltransferases, both GLP and G9a possess N-terminal ankyrin repeat domains.[2] These domains function as "readers" by recognizing and binding to the H3K9me1 and H3K9me2 marks that the complex itself deposits.[2][11] This creates a positive feedback loop, enabling the complex to maintain and propagate the repressive chromatin state across specific genomic regions.

Recruitment of Downstream Silencing Machinery

The establishment of H3K9me2 by the G9a/GLP complex serves as a docking site for other repressive proteins and complexes, leading to more stable and long-term gene silencing.

-

Crosstalk with DNA Methylation: A critical function of the G9a/GLP complex is to link histone methylation with DNA methylation. The complex directly interacts with and recruits DNA methyltransferases (DNMTs), such as DNMT1 and DNMT3a, to target loci.[2][5] This leads to the methylation of CpG islands in gene promoter regions, a highly stable epigenetic mark that locks in the silenced state.[5] This process appears to be independent of the complex's histone methyltransferase activity, suggesting a dual mechanism for repression.[5][11]

-

Interaction with Polycomb Repressive Complex 2 (PRC2): G9a/GLP and PRC2, two major silencing machineries, physically and functionally interact.[6] The enzymatic activity of G9a can modulate the genomic recruitment of PRC2 to a subset of developmental and neuronal target genes.[6] This results in coordinated methylation of both H3K9 by G9a/GLP and H3K27 by PRC2, creating a robustly repressed chromatin environment.[6]

-

Other Repressive Complexes: The G9a/GLP complex is a component of larger repressive machinery, such as the REST/NRSF (RE1-Silencing Transcription factor) complex, which is essential for silencing neuronal genes in non-neuronal tissues.[2][12]

Methylation of Non-Histone Substrates

The functional reach of G9a/GLP extends beyond histones. A growing body of evidence shows that the complex can methylate a wide range of non-histone proteins, thereby regulating their function.[3] Methylation can influence protein stability, subcellular localization, and protein-protein interactions.[3] Notable non-histone targets include p53, DNMT1, and the REST co-repressor CDYL, among others.[2]

Data Presentation

Table 1: Key Protein Interactors of GLP/EHMT1

| Interacting Protein | Interaction Context | Functional Outcome |

| G9a (EHMT2) | Forms a stable heterodimer with GLP.[3] | Essential for in vivo H3K9 dimethylation activity and stability.[2] |

| DNMT1, DNMT3a | Direct interaction and recruitment to target loci.[2] | Links H3K9 methylation to DNA methylation for stable gene silencing.[5] |

| PRC2 Complex (e.g., EZH2) | Physical and functional interaction.[6] | Cooperative silencing of developmental genes through coordinated H3K9 and H3K27 methylation.[6] |

| REST/NRSF | Component of the REST co-repressor complex.[2][12] | Silencing of neuronal genes in non-neuronal cells.[13] |

| WIZ | Forms a stable repressive complex with G9a/GLP.[2] | Contributes to the repressive function of the G9a/GLP complex. |

| Lamin B1 (LMNB1) | Methylates LMNB1, enhancing its stability.[14] | Anchors heterochromatin to the nuclear periphery.[14] |

| p53 | Methylates the p53 tumor suppressor protein.[2][3] | Regulation of p53-mediated signal transduction.[3] |

Table 2: Selected Small Molecule Inhibitors of the G9a/GLP Complex

| Inhibitor | Target(s) | IC₅₀ Values | Mechanism |

| BIX-01294 | G9a/GLP | G9a: ~1.7 µM; GLP: ~0.9 µM[15] | Reversible, competitive with the histone substrate.[15] |

| UNC0638 | G9a/GLP | G9a: ~15 nM; GLP: ~19 nM[15] | Potent and selective inhibitor.[15] |

| UNC0642 | G9a/GLP | G9a: <2.5 nM[15] | Potent and selective chemical probe.[15][16] |

| A-366 | G9a/GLP | G9a: ~3.3 nM; GLP: ~38 nM[15] | Potent, highly selective, peptide-competitive inhibitor.[15] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for GLP/EHMT1

This protocol is used to identify the genome-wide binding sites of GLP/EHMT1.

Methodology:

-

Cell Cross-linking: Grow cells to ~80-90% confluency. Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells using a suitable ChIP lysis buffer containing protease inhibitors.

-

Chromatin Shearing: Sonicate the chromatin to shear DNA into fragments of approximately 200-500 base pairs. Use a Bioruptor or a similar sonicator, optimizing the time and power for the specific cell line.[13]

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to EHMT1 (e.g., Abcam ab63161).[13] Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of NaCl.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA using a commercial kit (e.g., SMARTer ThruPLEX).[13] Perform high-throughput, single-end sequencing on an Illumina platform.[13]

-

Data Analysis: Align sequence reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant EHMT1 enrichment compared to an input control.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of recombinant GLP/EHMT1. A common method uses a radioactive methyl donor.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mix on ice. The typical reaction buffer is 50 mM TRIS-HCl pH 8.8, 5 mM MgCl₂, and 4 mM DTT.[17]

-

Add Substrates: Add the histone substrate. This can be recombinant histone H3, core histones, or specific H3 peptides (typically 1-5 µg).[18]

-

Add Methyl Donor: Add the methyl donor, S-adenosyl-L-[methyl-³H]-methionine (¹µL per reaction). Handle with appropriate caution as it is radioactive.[18]

-

Initiate Reaction: Add the purified, recombinant EHMT1 enzyme (e.g., 50-500 ng) to the reaction mix.[17] Include negative controls, such as a reaction with no enzyme or with a catalytically inactive mutant.

-

Incubation: Incubate the reaction at 30°C for 60 minutes.[17]

-

Detection of Methylation:

-

Filter Paper Method & Scintillation Counting: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters multiple times with sodium carbonate buffer to remove unincorporated [³H]-SAM. Measure the incorporated radioactivity on the filters using a scintillation counter.[18][19]

-

SDS-PAGE and Autoradiography: Stop the reaction by adding SDS loading buffer. Separate the proteins by SDS-PAGE. Stain the gel with Coomassie Blue to visualize the histone substrates.[19] Treat the gel with an enhancer solution (e.g., ENLIGHTNING), dry it, and expose it to X-ray film at -80°C to detect the radioactive signal.[19]

-

Visualizations

Caption: Core GLP/EHMT1 gene silencing pathway.

Caption: Interplay between G9a/GLP and PRC2 complexes.

Caption: Experimental workflow for ChIP-seq.

Caption: Workflow for an in vitro HMT assay.

Conclusion

GLP/EHMT1, primarily through its robust partnership with G9a, stands as a central regulator of gene silencing in euchromatin. Its role extends far beyond the simple deposition of H3K9me1/me2 marks. By acting as both a "writer" and a "reader" of this modification, and by orchestrating the recruitment of other powerful repressive machinery, including DNA methyltransferases and Polycomb complexes, the G9a/GLP complex establishes a multi-layered system of transcriptional control. This intricate network is fundamental for maintaining cell identity, guiding embryonic development, and ensuring genomic stability.[11][20] The profound consequences of its dysfunction in human disease highlight the importance of ongoing research into its mechanisms and underscore its potential as a compelling target for the development of novel epigenetic therapies.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. EHMT1/GLP; Biochemical Function and Association with Brain Disorders [mdpi.com]

- 3. EHMT1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. embopress.org [embopress.org]

- 6. researchgate.net [researchgate.net]

- 7. What are EHMT1 modulators and how do they work? [synapse.patsnap.com]

- 8. EHMT1 euchromatic histone lysine methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Multi-omics analyses demonstrate a critical role for EHMT1 methyltransferase in transcriptional repression during oogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Therapeutics Targeting Upstream Regulators and Interactors of EHMT1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Demethylation of EHMT1/GLP Protein Reprograms Its Transcriptional Activity and Promotes Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Control of cognition and adaptive behavior by the GLP/G9a epigenetic suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Ehmt2 Inhibition in Neuroblastoma: A Technical Overview

This guide provides a detailed examination of the initial research into the therapeutic potential of targeting the euchromatic histone-lysine N-methyltransferase 2 (Ehmt2), also known as G9a, in neuroblastoma. The content is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the preclinical evidence supporting Ehmt2 inhibition as a promising strategy, particularly for high-risk, MYCN-amplified neuroblastoma.

Introduction

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, presents a significant clinical challenge, especially in its high-risk forms, which are often characterized by the amplification of the MYCN oncogene.[1][2] Emerging evidence has highlighted the critical role of epigenetic dysregulation in the pathogenesis of neuroblastoma.[3] Ehmt2/G9a is a histone methyltransferase that primarily mediates the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[4] Elevated expression of Ehmt2 has been correlated with poor prognosis in neuroblastoma, suggesting its role as a potential therapeutic target.[1][2][5] Initial studies have focused on small molecule inhibitors of Ehmt2, such as BIX-01294, UNC0638, and UNC0642, to probe its function and therapeutic utility in this cancer.

Quantitative Data Summary

The following tables summarize key quantitative findings from initial studies on Ehmt2 inhibitors in neuroblastoma cell lines.

Table 1: Effect of Ehmt2 Inhibition on Neuroblastoma Cell Proliferation

| Cell Line | Treatment (Inhibitor) | Concentration | Time Point | Inhibition of Cell Proliferation (%) | Reference |

| LA1-55n | BIX-01294 | 2.5 µg/ml | 24 h | Significant (p<0.01) | [3] |

| LA1-55n | BIX-01294 | 10 µg/ml | 24 h | Significant (p<0.01) | [3] |

| IMR-5 | BIX-01294 | 2.5 µg/ml | 24 h | Significant (p<0.01) | [3] |

| NMB | BIX-01294 | 1 µg/ml | 24 h | Significant (p<0.01) | [3] |

Table 2: Induction of Apoptosis by Ehmt2 Inhibition

| Cell Line | Treatment (Inhibitor) | Outcome | Fold Change vs. Control | Reference |

| LA1-55n | BIX-01294 | Increased Caspase 3 & 8 Activity | Significant increase | [3][6] |

| MYCN-amplified NB cells | siRNA-mediated G9a depletion | Apoptosis | Strikingly triggers apoptosis | [1][2][5] |

| MYCN-amplified NB cells | UNC0638 | Increased Apoptosis | Significantly increased | [1][2][5] |

Table 3: Effect of Ehmt2 Inhibition on Gene Expression

| Cell Line | Treatment (Inhibitor) | Gene(s) Affected | Regulation | Reference |

| LAN-1 | BIX-01294 (3 µM, 72h) | CLU, FLCN, AMHR2, AKR1C1-3 | Reactivated/Upregulated | [1][2] |

| LA1-55n | BIX-01294 | MYCN | Decreased expression | [3][6] |

Experimental Protocols

This section details the methodologies employed in the foundational studies of Ehmt2 inhibition in neuroblastoma.

Cell Culture and Maintenance

Human neuroblastoma cell lines, such as LA1-55n, IMR-5, NMB, and LAN-1, were cultured in standard growth media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay

Cell proliferation was assessed using the Trypan blue exclusion method.[3] Cells were seeded in multi-well plates and treated with varying concentrations of Ehmt2 inhibitors (e.g., BIX-01294) or vehicle control for specified durations (e.g., 24 and 48 hours). At each time point, cells were harvested, stained with Trypan blue, and viable cells were counted using a hemocytometer.

Western Blot Analysis

To determine protein expression levels, cells were lysed in RIPA buffer, and protein concentrations were quantified using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against Ehmt2/G9a, H3K9me2, MYCN, PCNA, p53, cyclin D1, and H3.[6] Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

Apoptosis was quantified by measuring the activity of caspase-3 and caspase-8 using a Caspase-Glo assay kit (Promega).[6][7] Neuroblastoma cells were treated with an Ehmt2 inhibitor or vehicle control. At the end of the treatment period, the Caspase-Glo reagent was added to the cells, and luminescence, which is proportional to caspase activity, was measured using a luminometer.

In Vitro Invasion Assay

The effect of Ehmt2 inhibition on cell invasion was assessed using Transwell chambers with Matrigel-coated membranes.[3][6] Neuroblastoma cells, pre-treated with an Ehmt2 inhibitor or vehicle, were seeded into the upper chamber in serum-free media. The lower chamber contained media with FBS as a chemoattractant. After incubation, non-invading cells on the upper surface of the membrane were removed. Invaded cells on the lower surface were fixed, stained (e.g., with Toluidine blue), and counted under a microscope.[3]

RNA Sequencing and Analysis

To identify genes regulated by Ehmt2, RNA sequencing was performed. For instance, LAN-1 cells were treated with BIX-01294 or DMSO for 72 hours.[2] Total RNA was extracted, and cDNA libraries were prepared and sequenced. The resulting reads were aligned to the human genome, and differential gene expression analysis was performed to identify genes whose expression was significantly altered by Ehmt2 inhibition.[2]

Signaling Pathways and Mechanisms of Action

The initial studies on Ehmt2 inhibition in neuroblastoma have begun to elucidate the underlying molecular mechanisms. A key aspect is the synthetic lethal interaction observed between Ehmt2 inhibition and MYCN amplification.

Caption: Proposed mechanism of Ehmt2 inhibition in neuroblastoma.

The diagram above illustrates the proposed mechanism. Ehmt2 inhibitors block the enzymatic activity of Ehmt2, leading to a reduction in H3K9me2 levels. This results in the derepression and reactivation of tumor suppressor genes.[1][2] Concurrently, Ehmt2 inhibition leads to the activation of the caspase cascade, specifically involving caspase-8 and caspase-3, which executes the apoptotic program.[3][6] In some contexts, a decrease in the expression of the MYCN oncogene itself has been observed following Ehmt2 inhibition.[3][6] The culmination of these events is a potent anti-tumor effect, characterized by decreased cell proliferation, inhibition of invasion, and induction of apoptosis, particularly in the MYCN-amplified subset of neuroblastomas.[1][2][3]

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Methyltransferases G9a/Ehmt2 and GLP/Ehmt1 Are Associated with Cell Viability and Poorer Prognosis in Neuroblastoma and Ewing Sarcoma [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Histone-lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion, and DNA methylation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - University of Illinois Chicago - Figshare [indigo.uic.edu]

Preclinical Data on EHMT2 Inhibition in Breast Cancer Research: A Technical Guide

Disclaimer: Direct preclinical data on Ehmt2-IN-1 in breast cancer is limited in publicly available literature. This guide summarizes the role of the Euchromatic Histone Methyltransferase 2 (EHMT2), also known as G9a, in breast cancer and presents preclinical data for other potent EHMT2 inhibitors as a proxy. The provided data and protocols are intended to serve as a technical resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of EHMT2 inhibition in breast cancer.

Introduction to EHMT2 in Breast Cancer

Euchromatic Histone Methyltransferase 2 (EHMT2/G9a) is a key enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks primarily associated with transcriptional repression.[1] In numerous cancers, including breast cancer, EHMT2 is overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[1][2] High EHMT2 expression in breast tumors often correlates with a poor prognosis.[3] Inhibition of EHMT2 has emerged as a promising therapeutic strategy to reactivate silenced tumor suppressor genes and inhibit breast cancer progression.[1][3]

This compound is a potent inhibitor of EHMT1 and EHMT2, with reported IC50 values of less than 100 nM for both the isolated enzymes and for cellular EHMT2 activity.[4] While specific studies on this compound in breast cancer are not widely reported, the following sections detail the preclinical anti-cancer effects of other well-characterized EHMT2 inhibitors.

Quantitative Preclinical Data for EHMT2 Inhibitors

The following tables summarize key quantitative data from preclinical studies of various EHMT2 inhibitors in breast cancer models.

Table 1: In Vitro Efficacy of EHMT2 Inhibitors in Breast Cancer Cell Lines

| Inhibitor | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| HKMTI-1-005 | MDA-MB-231 | Cell Viability (MTT) | 5.5 ± 1.2 | [5] |

| HKMTI-1-005 | BT-474 | Cell Viability (MTT) | 2 - 10 (range) | [5] |

| HKMTI-1-005 | MCF-7 | Cell Viability (MTT) | 2 - 10 (range) | [5] |

| HKMTI-1-005 | T47D | Cell Viability (MTT) | 2 - 10 (range) | [5] |

| HKMTI-1-005 | SKBR3 | Cell Viability (MTT) | 2 - 10 (range) | [5] |

| BIX-01294 | SBC5 | Cell Growth | Dose-dependent suppression | [2] |

| UNC0646 | HCC70 | Cell Viability (CCK-8) | Not specified (inhibition observed) | [6] |

| BIX-01294 | HCC70 | Cell Viability (CCK-8) | Not specified (inhibition observed) | [6] |

Table 2: In Vivo Efficacy of EHMT2 Inhibitor UNC0642 in a Syngeneic Mouse Model

| Model | Treatment | Outcome | Reference |

| 4T1 mouse mammary tumor allograft | UNC0642 + anti-PD-1 | Strong inhibition of tumor growth, with some tumors showing shrinkage | [7] |

Signaling Pathways and Experimental Workflows

EHMT2-Mediated Gene Silencing and its Reversal by Inhibition

EHMT2, in a complex with other proteins, methylates H3K9, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. EHMT2 inhibitors block this activity, resulting in a more open chromatin state and reactivation of gene expression, which can induce apoptosis and suppress tumor growth.

Caption: Mechanism of EHMT2-mediated gene silencing and its reversal by inhibitors.

Experimental Workflow: Cell Viability Assay (CCK-8)

This workflow outlines the key steps for assessing the effect of an EHMT2 inhibitor on the viability of breast cancer cells.

Caption: Workflow for determining cell viability using the CCK-8 assay.

Experimental Workflow: In Vivo Xenograft Model

This workflow illustrates the process of evaluating the in vivo efficacy of an EHMT2 inhibitor in a breast cancer xenograft mouse model.

Caption: Workflow for an in vivo breast cancer xenograft study.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted for assessing the dose-dependent effect of an EHMT2 inhibitor on breast cancer cell viability.

-

Cell Seeding:

-

Culture breast cancer cells (e.g., MDA-MB-231, MCF-7) to logarithmic growth phase.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed 100 µL of cell suspension into a 96-well plate at a density of 5,000-10,000 cells/well.[6]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]

-

-

Drug Treatment:

-

Prepare serial dilutions of the EHMT2 inhibitor (e.g., this compound) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

-

-

CCK-8 Assay:

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability using the following formula:

-

Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

-

-

Western Blot for Histone Modifications

This protocol is designed to detect changes in H3K9me2 levels following treatment with an EHMT2 inhibitor.

-

Sample Preparation:

-

Treat breast cancer cells with the EHMT2 inhibitor for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load 10-20 µg of protein lysate per well on a 15% SDS-polyacrylamide gel to resolve low molecular weight histones.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[8]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K9me2 (and a loading control like total Histone H3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol can be used to determine the enrichment of H3K9me2 at the promoter regions of specific target genes.

-

Cross-linking and Chromatin Preparation:

-

Treat breast cancer cells with the EHMT2 inhibitor.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.[9]

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose/magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody against H3K9me2 or a negative control IgG.

-

Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Perform quantitative PCR (qPCR) using primers specific to the promoter regions of target genes to quantify the enrichment of H3K9me2.

-

In Vivo Breast Cancer Xenograft Model

This protocol outlines the establishment and use of a xenograft model to test the in vivo efficacy of an EHMT2 inhibitor.

-

Cell Preparation and Implantation:

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

-

Administer the EHMT2 inhibitor (e.g., UNC0642 at 5 mg/kg, intraperitoneally) or vehicle control according to the desired dosing schedule.[11]

-

Monitor tumor volume and mouse body weight regularly.

-

-

Endpoint and Analysis:

-

Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study.

-

Excise, weigh, and photograph the tumors.

-

Process the tumors for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and biochemical analysis (e.g., Western blot for H3K9me2).

-

Conclusion

Inhibition of EHMT2 presents a compelling therapeutic strategy for breast cancer. While direct preclinical data for this compound in this context is emerging, the substantial evidence from studies with other potent EHMT2 inhibitors strongly supports its investigation. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of novel EHMT2 inhibitors like this compound in breast cancer models. Further research is warranted to establish the specific preclinical profile of this compound and its potential for clinical translation in breast cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 3. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]

- 4. dovepress.com [dovepress.com]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 6. CCK-8 assay was used to detection cell viability [bio-protocol.org]

- 7. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]

- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 9. rockland.com [rockland.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Ehmt2-IN-1: A Technical Whitepaper on Reprogramming the Tumor Microenvironment for Enhanced Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of immunotherapy has revolutionized cancer treatment, yet a significant portion of patients remains unresponsive to immune checkpoint inhibitors (ICIs). Emerging evidence points to the pivotal role of the tumor microenvironment (TME) in dictating therapeutic outcomes. Epigenetic modulation, particularly the inhibition of Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is rapidly gaining prominence as a strategy to favorably alter the TME and sensitize tumors to immunotherapy. This whitepaper provides an in-depth technical guide on a representative EHMT2 inhibitor, referred to here as Ehmt2-IN-1, and its profound implications for immuno-oncology. We will delve into its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Introduction to EHMT2 and Its Role in Cancer

EHMT2 is a histone methyltransferase that primarily catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] Aberrant overexpression of EHMT2 is a common feature in a multitude of cancers, including melanoma, hepatocellular carcinoma, bladder cancer, and breast cancer, where it contributes to oncogenesis by silencing tumor suppressor genes.[2][3][4][5] Elevated EHMT2 levels often correlate with aggressive tumor phenotypes, metastasis, and poor clinical outcomes.[3][5] The function of EHMT2 is intricately linked with other epigenetic regulators, often forming a heterodimer with the related methyltransferase GLP (EHMT1).[3] This complex plays a crucial role in maintaining a repressive chromatin state, thereby influencing key cellular processes such as proliferation, epithelial-mesenchymal transition (EMT), and DNA repair.[3][6]

This compound: Mechanism of Action in Immunotherapy

This compound represents a class of small molecule inhibitors that catalytically block the methyltransferase activity of EHMT2.[2] By preventing the methylation of H3K9, these inhibitors reverse the transcriptional silencing of key genes involved in antitumor immunity.[2] The primary mechanism by which this compound enhances immunotherapy is through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[7][8][9]

Inhibition of EHMT2 leads to the de-repression of endogenous retroviral elements (ERVs), resulting in the accumulation of cytosolic double-stranded RNA (dsRNA) and DNA.[10] This accumulation triggers a "viral mimicry" response, which is sensed by the cGAS-STING pathway.[10] Activation of STING leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, such as CXCL10.[10] This, in turn, promotes the recruitment and activation of cytotoxic CD8+ T cells into the tumor microenvironment, effectively transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune checkpoint blockade.[3][10]

Furthermore, EHMT2 inhibition has been shown to increase the expression of MHC class I molecules on tumor cells, enhancing their recognition by T cells.[10] It can also modulate the expression of immune checkpoint ligands like PD-L1, although the context-dependent nature of this regulation is still under investigation.[7] Some studies also suggest that EHMT2 inhibition can directly impact T-cell function, increasing the expression of cytotoxic molecules like granzymes.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on various EHMT2 inhibitors, providing insights into their potency and efficacy.

Table 1: In Vitro Potency of EHMT2 Inhibitors

| Inhibitor | Target(s) | IC50 / Ki / Kd | Cell Line(s) | Assay Type | Reference |

| UNC0642 | EHMT2/GLP | IC50 < 100 nM | HCT116 | In-cell Western | [12] |

| UNC0224 | EHMT2/GLP | Ki: 2.6 nM (G9a), IC50: 15 nM (G9a), 20-58 nM (GLP), Kd: 23 nM (G9a) | N/A | Enzymatic Assay | [13] |

| BIX-01294 | EHMT2/GLP | >20-fold selectivity for G9a over GLP | N/A | Enzymatic Assay | [14] |

| MS152 | EHMT2/GLP | More potent than UNC0642 | K562 | H3K9me2 Reduction | [15] |

| An exemplified compound by Tango Therapeutics | EHMT1/EHMT2 | IC50 < 100 nM | HCT116 | In-cell Western | [12] |

Table 2: Preclinical Efficacy of EHMT2 Inhibitors in Cancer Models

| Inhibitor | Cancer Model | Effect | Quantitative Measurement | Reference |

| UNC0642 | Melanoma (in vitro) | Attenuated cell survival | Significant reduction in viability | [1] |

| UNC0642 | Triple-Negative Breast Cancer (in vivo, 4T1 syngeneic model) | Enhanced anti-PD-1 efficacy | Strong inhibition of tumor growth, some tumor shrinkage | [7] |

| CM272, EZM8266 | Hepatocellular Carcinoma (in vivo, orthotopic model) | Synergized with anti-PD-1 therapy | Significant suppression of tumor growth | [10] |

| siRNA-mediated G9a depletion | Neuroblastoma (MYCN-amplified) | Induced apoptosis | Significant increase in apoptotic cells | [14] |

| BIX-01294 | Various cancer cell lines | Suppressed cell growth | Significant reduction in proliferation | [16] |

| G9a/GLP inhibition | Hepatocellular Carcinoma (ex vivo T-cell expansion) | Increased T-cell cytotoxicity | Enhanced killing of target cells | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the function of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of EHMT2 inhibition on cancer cell growth and survival.

-

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 2,000 cells/well).[7]

-

Treatment: After overnight incubation, cells are treated with a range of concentrations of the EHMT2 inhibitor or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or ATP-based assays (e.g., CellTiter-Glo).[1][17] Absorbance or luminescence is read using a plate reader.

-

Data Analysis: Results are often normalized to the vehicle-treated control and plotted as a percentage of viable cells to determine the IC50 value.

-

Western Blotting for Histone Methylation

-

Objective: To confirm the on-target activity of EHMT2 inhibitors by assessing the levels of H3K9me2.

-

Methodology:

-

Cell Lysis and Histone Extraction: Cells treated with the EHMT2 inhibitor are lysed, and histones are extracted, often using an acid extraction protocol.

-

Protein Quantification: The concentration of extracted histones is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K9me2. An antibody against total Histone H3 is used as a loading control.

-

Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry software.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine the enrichment of EHMT2 and the H3K9me2 mark at specific gene promoters.

-

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (200-500 bp) by sonication.[18]

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for EHMT2 or H3K9me2. An IgG antibody is used as a negative control.

-

Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the cross-linked protein-DNA complexes are eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the promoter regions of target genes (e.g., SIAH1).[16] The results are often expressed as a percentage of the input chromatin.

-

In Vivo Tumor Studies in Syngeneic Mouse Models

-

Objective: To evaluate the antitumor efficacy of EHMT2 inhibitors alone and in combination with immune checkpoint inhibitors.

-

Methodology:

-

Tumor Cell Implantation: Immunocompetent mice (e.g., BALB/c) are subcutaneously or orthotopically injected with a syngeneic tumor cell line (e.g., 4T1 for breast cancer).[7]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.

-

Treatment Administration: Mice are treated with the EHMT2 inhibitor (e.g., UNC0642 at 5 mg/kg), an anti-PD-1 antibody, the combination, or vehicle/isotype controls according to a predetermined schedule.[7]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for immune cell infiltration). Survival analysis may also be performed.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound in cancer immunotherapy.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions